molecular formula C8H11BO3 B1587236 4-Ethoxyphenylboronic acid CAS No. 22237-13-4

4-Ethoxyphenylboronic acid

Cat. No. B1587236
CAS RN: 22237-13-4
M. Wt: 165.98 g/mol
InChI Key: WRQNDLDUNQMTCL-UHFFFAOYSA-N
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Description

4-Ethoxyphenylboronic acid, also known as 4-Ethoxybenzeneboronic acid, is a chemical compound with the linear formula C2H5OC6H4B(OH)2 . It has a molecular weight of 165

Scientific Research Applications

Supramolecular Assemblies

4-Ethoxyphenylboronic acid and related compounds have been studied for their role in the design and synthesis of supramolecular assemblies. These assemblies are formed due to hydrogen bonding interactions and are important in the context of molecular recognition and self-assembly processes, which have applications in areas like nanotechnology and material science. For instance, phenylboronic and 4-methoxyphenylboronic acids with 4,4′-bipyridine form structures due to O–H⋯N hydrogen bonds, which are significant in the development of advanced materials (Pedireddi & Seethalekshmi, 2004).

Lung Cancer Therapy

In the field of lung cancer therapy, derivatives of phenylboronic acid, like 4-ethoxyphenylboronic acid, are used in designing inhalable boronic acid-decorated albumin nanocomposites. These are employed for localized therapy of lung cancer, utilizing their ability to target sialic acid residues on cancer cells. This targeted approach enhances the efficacy of treatment while potentially reducing systemic side effects (Elgohary et al., 2018).

Organic Synthesis

4-Ethoxyphenylboronic acid is also an important intermediate in organic synthesis. Its derivatives, such as 4-(2-(diethylamino)ethyl)phenylboronic acid, show low toxicity, good thermal stability, and compatibility, making them valuable for various synthetic applications. These properties are crucial for the development of new compounds with potential commercial and research applications (Zhang Da, 2015).

Bioorthogonal Chemistry

In bioorthogonal chemistry, 4-Ethoxyphenylboronic acid derivatives are utilized for rapid formation of stable boron-nitrogen heterocycles in neutral aqueous solutions. This reaction is crucial for conjugation processes in protein chemistry, particularly under physiologically compatible conditions, demonstrating its importance in biochemical and medical research (Dilek et al., 2015).

Drug Delivery Systems

The compound has been employed in the design of oxidation-sensitive copolymers for anticancer drug delivery. These polymers release their payload in response to high oxidative stress environments, such as those found in inflammatory or tumor sites. This targeted release mechanism enhances the efficacy of the drug while minimizing systemic toxicity (Zhang et al., 2019).

Anticonvulsant Agents

Although it falls slightly outside the strict scope of 4-Ethoxyphenylboronic acid, its derivatives, like 4-ethoxyphenyl semicarbazones, have been explored for their anticonvulsant activities. These studies are significant in developing new therapeutic agents for epilepsy and related disorders (Yogeeswari et al., 2008).

Cardiotropic Drugs

Research has also been conducted on derivatives like 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid for potential cardiotropic actions. These studies encompass pharmacological effects, toxicity, and pharmacokinetics, aiming to develop new treatments for cardiac conditions (Ivkin & Karpov, 2022).

Immunosuppressive Agents

A novel conjugate of mycophenolic acid and quinic acid, incorporating phenylboronic acid derivatives, has been developed as an immunosuppressant. This conjugate shows decreased toxicity and is being explored for its potential in improving outcomes in cell and organ transplantations (Peng, Dong, & Mahato, 2015).

properties

IUPAC Name

(4-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQNDLDUNQMTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370242
Record name 4-Ethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxyphenylboronic acid

CAS RN

22237-13-4
Record name 4-Ethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxyphenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A one-necked, 25-mL, round-bottomed flask equipped with a reflux condenser fitted with an argon inlet adapter was charged with magnesium powder (0.255 g, 10.5 mmol, -50 mesh), 7 mL THF, and 4-bromophenetol (1.41 g, 1.00 mL, 7.00 mmol). The resulting mixture was heated to reflux for 3 h. A second one-necked, 25-mL, round- bottomed flask equipped with a rubber septum and an argon inlet needle was charged with triisopropyl borate (3.95 g, 4.85 mL, 21.00 mmol) and cooled to -78° C. while the Grignard reagent prepared above was added dropwise via cannula over ca. 5 min. The cooling bath was removed and the reaction mixture was stirred for 3 h at room temperature. A mixture of ether (50 mL) and a 10% HCl solution (59 mL) was added and the resulting organic phase was washed with a 100-mL portion of water. The organic phase was dried over MgSO4, filtered, and concentrated to provide a yellow solid which was recrystallized from ether-hexanes to provide 0.783 g (67%) of a white solid:
Quantity
0.255 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
4.85 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
J Yu, J Liu, G Shi, C Shao, Y Zhang - Angewandte Chemie, 2015 - Wiley Online Library
… (4-methoxyphenyl)silane (1 i) and 4-ethoxyphenylboronic acid (2 q). The product was … Notably, when triethoxy(4-methoxyphenyl)silane (1 i) and 4-ethoxyphenylboronic acid (2 q), …
Number of citations: 34 onlinelibrary.wiley.com
W Lee, J Choi, JW Namgoong, SH Kim, KC Sun… - Dyes and …, 2014 - Elsevier
… Phenoxazine, N-bromosuccinimide and 4-ethoxyphenylboronic acid were purchased from … (0), phosphorus oxychloride, 4-ethoxyphenylboronic acid, cyanoacetic acid and piperidine …
Number of citations: 24 www.sciencedirect.com
J Dodonova, L Skardziute, K Kazlauskas, S Jursenas… - Tetrahedron, 2012 - Elsevier
… The Suzuki coupling of 27 with 4-ethoxyphenylboronic acid gave the desired 26 in 64% yield. It is worthy of note that the latter reaction appeared to be much slower (20 h) than that of N(…
Number of citations: 43 www.sciencedirect.com
DJ Schipper, K Fagnou - Chemistry of Materials, 2011 - ACS Publications
… (13) In a previous report, 1 was synthesized from key intermediate 11 which was produced in 89% yield from a suzuki coupling of 4-ethoxyphenylboronic acid and 5-bromo-2-…
Number of citations: 353 pubs.acs.org
JP Wolfe, RA Singer, BH Yang… - Journal of the American …, 1999 - ACS Publications
… The coupling of 4-bromobenzaldehyde with 4-ethoxyphenylboronic acid was effected using the general procedure with 0.5 mol % Pd(OAc) 2 and 1.0 mol % 4 to afford 203 mg (90%) of …
Number of citations: 483 pubs.acs.org
ZB Li, J Lin, HC Zhang, M Sabat… - The Journal of Organic …, 2004 - ACS Publications
A series of optically active macrocyclic and acyclic bisbinaphthyls have been synthesized and characterized. The structure of one of the bisbinaphthyl macrocycles has been established …
Number of citations: 101 pubs.acs.org
P Lan, D Berta, JA Porco, MS South… - The Journal of Organic …, 2003 - ACS Publications
… The coupling of 4‘-bromoacetophenone 13b with 1.2 equiv of 4-ethoxyphenylboronic acid 9E occurred smoothly in the presence of 10 mol % of palladium complex 2 and 3.6 equiv of …
Number of citations: 66 pubs.acs.org
Y Gotoh - Molecular Crystals and Liquid Crystals, 2011 - Taylor & Francis
… 10.0 g of (4′-Ethoxy-2′,3′-difluorobiphenyl-4-yl)acetaldehyde (easily prepared from 4-bromophenyacetaldehyde and 2,3-difluoro-4-ethoxyphenylboronic acid) and 4.1 g of hex-1-en-…
Number of citations: 13 www.tandfonline.com
S Yamamoto, S Mori, P Wagner… - Israel Journal of …, 2016 - Wiley Online Library
… A solution of 4 (10 mg, 5.6 μmol), 4-ethoxyphenylboronic acid (5 mg, 5.6 μmol) and Pd(PPh 3 ) 4 (1 mg, 0.87 μmol) in 2 ml DME and 1 ml 1.0 MK 2 CO 3 aqueous solution was stirred at …
Number of citations: 9 onlinelibrary.wiley.com
D Kumar, K Kumari, P Singh - 2020 - chemrxiv.org
Boronic acids are widely used in various applications in view of their ability to recognize and bind at specific sites of the biological molecules to mimic several processes. Therefore, this …
Number of citations: 1 chemrxiv.org

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